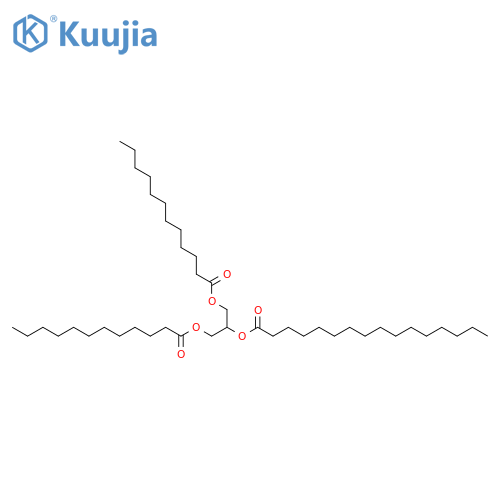Cas no 93378-79-1 (1,3-Laurin-2-Palmitin)

1,3-Laurin-2-Palmitin structure
商品名:1,3-Laurin-2-Palmitin
1,3-Laurin-2-Palmitin 化学的及び物理的性質
名前と識別子
-
- Hexadecanoic acid, 2-[(1-oxododecyl)oxy]-1-[[(1-oxododecyl)oxy]methyl]ethyl ester
- 1,3-Laurin-2-Palmitin
-
- インチ: 1S/C43H82O6/c1-4-7-10-13-16-19-20-21-22-25-28-31-34-37-43(46)49-40(38-47-41(44)35-32-29-26-23-17-14-11-8-5-2)39-48-42(45)36-33-30-27-24-18-15-12-9-6-3/h40H,4-39H2,1-3H3
- InChIKey: MCELKWUXVWSVKW-UHFFFAOYSA-N
- ほほえんだ: C(OC(COC(=O)CCCCCCCCCCC)COC(=O)CCCCCCCCCCC)(=O)CCCCCCCCCCCCCCC
計算された属性
- せいみつぶんしりょう: 694.61114033g/mol
- どういたいしつりょう: 694.61114033g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 49
- 回転可能化学結合数: 42
- 複雑さ: 685
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78.9Ų
- 疎水性パラメータ計算基準値(XlogP): 17.6
1,3-Laurin-2-Palmitin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Larodan | 34-1216-8-50mg |
1,3-Laurin-2-Palmitin |
93378-79-1 | >99% | 50mg |
€230.00 | 2025-03-07 |
1,3-Laurin-2-Palmitin 関連文献
-
Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
-
Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
93378-79-1 (1,3-Laurin-2-Palmitin) 関連製品
- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
